2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H16FNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,17H,7-8H2,1-2H3 . This indicates that the compound has a cyclohexanedione core with a dimethyl substitution, and an aminophenylamino group attached via a methylene bridge.Physical And Chemical Properties Analysis
The molecular weight of this compound is 258.321. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Synthesis and Chemical Characterization The compound 2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is utilized in various chemical synthesis processes. One significant application involves its reaction with certain 1,2-diaminobenzenes. This reaction produces a range of compounds that, upon treatment with hydrochloric acid, cyclize into different hydrochloride forms. These forms can further undergo hydrolytic conditions or ring opening, leading to various substituted derivatives. Such chemical transformations highlight the compound's role in synthesizing diverse chemical structures with potential applications across different scientific fields (Gurkovskii et al., 1999).
Protecting Agent in Peptide Synthesis In peptide synthesis, this compound serves as a protecting agent for amino groups. Its reaction with active amino-acid esters yields optically pure enamine derivatives. These derivatives can be further processed into azides and used directly for peptide synthesis. The protection can be efficiently removed, indicating the compound's utility in complex peptide synthesis processes while ensuring the purity of the final peptide structures (Halpern & James, 1964).
Antimicrobial Properties The compound's derivatives exhibit notable antimicrobial activities. A study synthesized a new series of derivatives and evaluated them against various bacterial and fungal strains. Some of these compounds showed higher activity compared to reference drugs, signifying their potential as effective antimicrobial agents. Additionally, molecular modeling insights suggest that these compounds interact favorably within the active sites of target proteins, further affirming their biological activity potential (Ghorab et al., 2017).
Biological Activity and Metal Complexation When complexed with metals such as Co(II), Ni(II), and Cu(II), the compound forms structures that have been studied for their cytotoxic, antibacterial, protistocidal, and fungistatic properties. These complexes do not exhibit cytotoxicity in certain concentration ranges but show varying degrees of biological activity against specific bacterial strains and protozoa, indicating their potential use in treating infections or as part of biocidal formulations (Eremina et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-[(2-aminophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHZANCMDBDXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156015 |
Source
|
Record name | 2-[[(2-Aminophenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33620-76-7 |
Source
|
Record name | 2-[[(2-Aminophenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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